molecular formula C19H18N4O2S2 B2923087 2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide CAS No. 1798034-35-1

2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide

Cat. No.: B2923087
CAS No.: 1798034-35-1
M. Wt: 398.5
InChI Key: VUBPWFWFPNKKGW-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are important in a number of biological functions, serving as the basis for several types of nucleotides in DNA and RNA .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidines are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions, and their amino groups can be acylated or alkylated .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrimidine derivatives are used as antiviral or anticancer drugs, and their mechanisms of action involve interfering with DNA or RNA synthesis .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some pyrimidine derivatives can be toxic or carcinogenic, while others are relatively safe .

Properties

IUPAC Name

2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-10-15(18(26-2)22-16(20-10)12-3-4-12)17(25)23-19-21-14(9-27-19)11-5-7-13(24)8-6-11/h5-9,12,24H,3-4H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBPWFWFPNKKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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